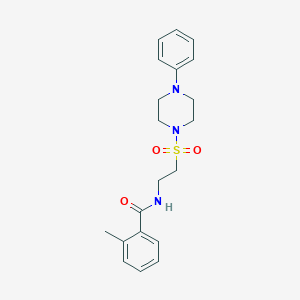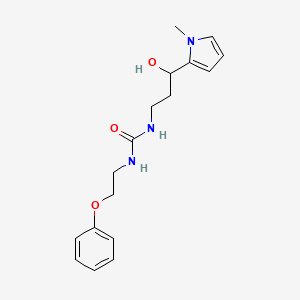
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea is a synthetic compound that has been widely researched for its potential applications in various scientific fields. It is also known as "MK-677" or "Ibutamoren" and belongs to the class of compounds called "growth hormone secretagogues" (GHS).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research into the synthesis and properties of related pyrrole derivatives and urea compounds has provided foundational knowledge that could be applied to the study of "1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea." For instance, studies on the synthesis of pyrrole derivatives reveal methodologies that could be pertinent for constructing complex molecules involving pyrrol-2-yl groups and urea functionalities (Narule et al., 2007). Similarly, investigations into the reactivity and applications of urea derivatives in the formation of hydrogels highlight the versatility of urea functionalities in creating materials with tunable physical properties (Lloyd & Steed, 2011).
Applications in Medicinal Chemistry
Urea derivatives are frequently studied in medicinal chemistry for their potential therapeutic applications. For example, research into neuropeptide Y5 receptor antagonists involves the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives, demonstrating the role of urea derivatives in drug development (Fotsch et al., 2001). This indicates that compounds similar to "1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea" may find applications in designing new therapeutic agents.
Material Science and Gelation Properties
The rheological and morphological properties of gels formed by certain urea derivatives, as discussed in the context of hydrogelators, underscore the potential of urea-based compounds in material science, particularly in forming gels with specific mechanical properties (Lloyd & Steed, 2011). This area of research could be relevant for developing new materials with applications ranging from biomedical to industrial uses.
Propiedades
IUPAC Name |
1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-20-12-5-8-15(20)16(21)9-10-18-17(22)19-11-13-23-14-6-3-2-4-7-14/h2-8,12,16,21H,9-11,13H2,1H3,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGOMRPWSWDOJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)NCCOC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

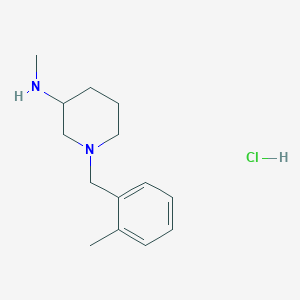
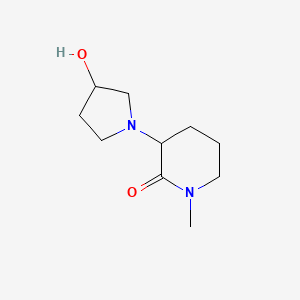
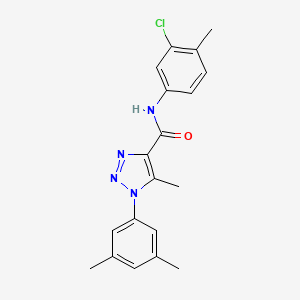
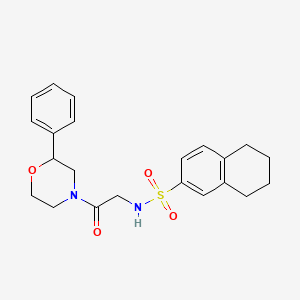
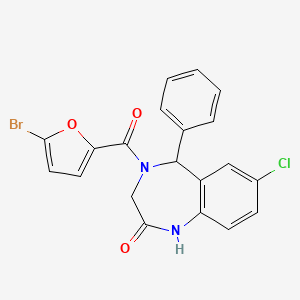
![2-[(E)-3-(3-chloro-2-methylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B2383967.png)
-3-[3-(trifluoromethyl)phenoxy]pyridin-2-yl]ethylidene})amine](/img/structure/B2383969.png)
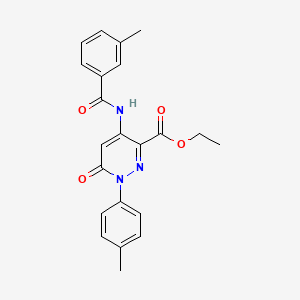
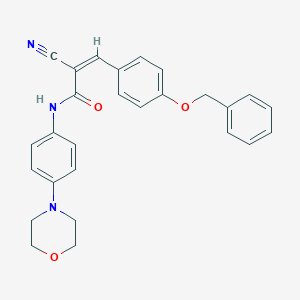
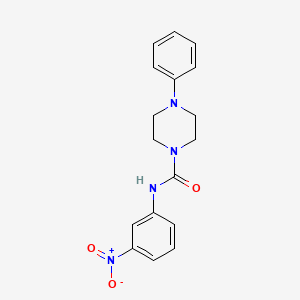
![Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate](/img/structure/B2383975.png)
![5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383979.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2383982.png)
